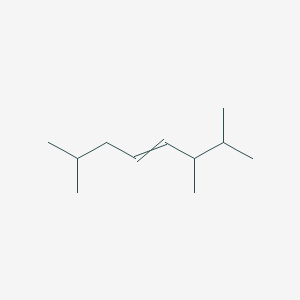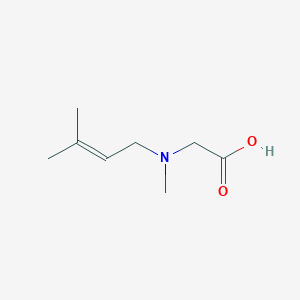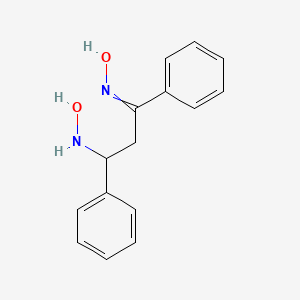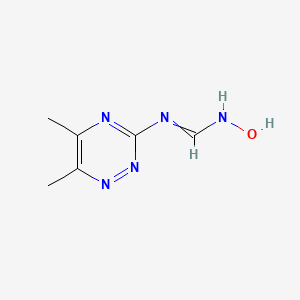
N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties This compound is characterized by the presence of a dimethylamino group attached to a phosphoryl group, which is further connected to a methyl-methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine typically involves the reaction of dimethylamine with a phosphorylating agent under controlled conditions. One common method includes the use of phosphoryl chloride (POCl3) as the phosphorylating agent. The reaction proceeds as follows:
Reaction Setup: Dimethylamine is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Phosphorylating Agent: Phosphoryl chloride is slowly added to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
Stirring and Monitoring: The reaction mixture is stirred for several hours, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of phosphoryl oxides
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted phosphoramidates
Applications De Recherche Scientifique
N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine has found applications in various scientific research areas:
Biology: Investigated for its potential as a biochemical probe to study phosphoryl transfer reactions in biological systems.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine exerts its effects involves the interaction of its phosphoryl group with molecular targets. The phosphoryl group can participate in phosphoryl transfer reactions, where it donates a phosphoryl group to acceptor molecules. This process is facilitated by the presence of the dimethylamino group, which enhances the nucleophilicity of the compound. The molecular targets and pathways involved in these reactions are often studied using advanced spectroscopic and computational techniques.
Comparaison Avec Des Composés Similaires
N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine can be compared with other similar compounds, such as:
N,N-dimethylphosphoramidic chloride: Similar in structure but contains a chloride group instead of a methyl-methanamine moiety.
N-methyl-N-phosphoryl-methanamine: Lacks the dimethylamino group, resulting in different reactivity and applications.
N,N-dimethylphosphoramidate: Contains a phosphoryl group but differs in the attached amine groups.
Propriétés
Numéro CAS |
58993-59-2 |
|---|---|
Formule moléculaire |
C5H13Cl2N2OP |
Poids moléculaire |
219.05 g/mol |
Nom IUPAC |
N-[dichloromethyl(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C5H13Cl2N2OP/c1-8(2)11(10,5(6)7)9(3)4/h5H,1-4H3 |
Clé InChI |
OCSSUISEZSACFU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(C(Cl)Cl)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)


![1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14599685.png)
![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)








